molecular formula C9H8N2O2 B1436680 3-(2-Methylphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one CAS No. 26925-60-0

3-(2-Methylphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Cat. No. B1436680
CAS RN: 26925-60-0
M. Wt: 176.17 g/mol
InChI Key: WOYMSODURNSSRP-UHFFFAOYSA-N
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Description

The compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for “3-(2-Methylphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one” were not found, similar compounds such as 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids have been synthesized for the development of novel urease inhibitors .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The compound “3-(2-Methylphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one” likely has a complex structure due to the presence of multiple functional groups .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For instance, isocyanates, which are similar to oxadiazoles, are known to react exothermically with many classes of compounds, releasing toxic gases .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity . These properties are determined by the compound’s molecular structure and the nature of the chemical bonds it contains .

Scientific Research Applications

Structural Characterization in Angiotensin II Receptor Antagonists

Another study focused on the structural characterization of two oxadiazole derivatives used as spacers in the synthesis of potential non-peptide angiotensin II receptor antagonists. These derivatives showed specific π–π interactions and C–H⋯O interactions in their crystal packing, indicating their importance in drug design (Meyer et al., 2003).

Spectral Properties and Excited-state Acidity

Research has also delved into the spectral properties and excited-state acidity of bifunctional molecules related to oxadiazoles. The study compared the fluorescence spectra of two compounds, revealing significant differences attributed to their molecular structure and providing insights into their photophysical properties (Pereira et al., 1984).

Crystal Structure and Molecular Interactions

The crystal structure and molecular interactions of various oxadiazole derivatives have been extensively studied. One such study revealed the detailed molecular geometry and intermolecular interactions, contributing to the understanding of their chemical behavior and potential applications (Fun et al., 2011).

Synthesis, Catalysis, and Electronic Properties

Oxadiazole compounds have been synthesized and examined for their catalytic activities and electronic properties. This includes the synthesis of oxadiazoles with specific substitutions, demonstrating their potential as catalysts in various chemical reactions and their electronic properties relevant to material science applications (Bumagin et al., 2017).

Safety And Hazards

The safety and hazards of a compound depend on its reactivity and toxicity. For instance, isocyanates are known to be toxic and can cause severe injury or death if inhaled, ingested, or if they come into contact with the skin .

properties

IUPAC Name

3-(2-methylphenyl)-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-4-2-3-5-7(6)8-10-9(12)13-11-8/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYMSODURNSSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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